molecular formula C8H11N5O2 B13541054 3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione

3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione

Cat. No.: B13541054
M. Wt: 209.21 g/mol
InChI Key: HCEKFTNLZIUACH-UHFFFAOYSA-N
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Description

3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione is a heterocyclic compound that combines the structural features of both imidazolidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazolidine and pyrazole moieties endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with a suitable pyrazole derivative. One common method is the condensation reaction between imidazolidine-2,4-dione and 4-amino-1H-pyrazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar solvent like ethanol or water at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce various alkylated or acylated products.

Scientific Research Applications

3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its unique pharmacological profile.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The amino group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione: A core structure in many biologically active compounds.

    4-Amino-1H-pyrazole: A precursor in the synthesis of various heterocyclic compounds.

    Pyrazolidine-3,5-dione: Another heterocyclic compound with potential biological activities.

Uniqueness

3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione is unique due to the combination of imidazolidine and pyrazole rings in its structure. This dual functionality provides it with distinct chemical reactivity and biological properties compared to its individual components. The presence of both amino and imidazolidine groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

3-[2-(4-aminopyrazol-1-yl)ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C8H11N5O2/c9-6-3-11-12(5-6)1-2-13-7(14)4-10-8(13)15/h3,5H,1-2,4,9H2,(H,10,15)

InChI Key

HCEKFTNLZIUACH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)CCN2C=C(C=N2)N

Origin of Product

United States

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